6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione
CAS No.: 2098096-42-3
Cat. No.: VC3136353
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098096-42-3 |
---|---|
Molecular Formula | C11H16N2O2 |
Molecular Weight | 208.26 g/mol |
IUPAC Name | 6-(cyclohexylmethyl)-1H-pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C11H16N2O2/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H2,12,13,14,15) |
Standard InChI Key | CNAVJUCTSFXXAR-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)CC2=CC(=O)NC(=O)N2 |
Canonical SMILES | C1CCC(CC1)CC2=CC(=O)NC(=O)N2 |
Introduction
Structure and Chemical Properties
Chemical Structure and Nomenclature
6-(Cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione features a pyrimidine-2,4-dione scaffold (also known as a uracil skeleton) with a cyclohexylmethyl substituent directly attached at position 6. The pyrimidine-2,4-dione core contains a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3, and carbonyl groups at positions 2 and 4. The cyclohexylmethyl group consists of a cyclohexane ring connected to the pyrimidine via a methylene bridge, creating a structure that differs notably from compounds like 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione, which contains an amino group between the pyrimidine ring and the cyclohexyl moiety . This structural arrangement is significant because it eliminates a potential hydrogen bond donor/acceptor site that would be present with an intervening amino group.
The IUPAC name, 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione, indicates the parent pyrimidine structure with the dione functionality at positions 2 and 4, and the cyclohexylmethyl substituent at position 6. The notation (1H,3H) specifies that hydrogen atoms are attached to the nitrogen atoms at positions 1 and 3, making them secondary amides. This nomenclature is crucial for precise identification in chemical databases and for distinguishing it from structurally similar compounds with different substitution patterns or functional groups.
Structurally, this compound belongs to the broader class of pyrimidine derivatives, which are widely known for their diverse biological activities and pharmacological applications. The specific arrangement of the cyclohexylmethyl group directly attached to the pyrimidine ring significantly influences its physical properties, chemical reactivity, and potential biological interactions in ways that differentiate it from structural analogs with additional functional groups like amino or hydroxyl substituents.
Comparison with Related Compounds
Several structurally related compounds described in the scientific literature provide valuable context for understanding 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione. The most relevant related compounds include 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione, which features an amino group with both cyclohexyl and methyl substituents attached to position 6, and 6-cyclohexylmethyl-3-hydroxypyrimidine-2,4-dione, which contains a hydroxyl group at position 3 in addition to the cyclohexylmethyl group at position 6 .
The structural differences between these compounds significantly influence their chemical and biological properties. For instance, the presence of an amino group in 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione introduces an additional basic center and hydrogen bond donor/acceptor capabilities, potentially altering its interactions with biological targets. Similarly, the hydroxyl group at position 3 in 6-cyclohexylmethyl-3-hydroxypyrimidine-2,4-dione has been demonstrated to be critical for inhibiting both the polymerase and RNase H functions of HIV reverse transcriptase .
The table below compares key structural features and properties of 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione with its related compounds:
This comparative analysis highlights the structural nuances that distinguish 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione from its analogs and provides insights into how these differences might influence its potential properties and applications in medicinal chemistry and related fields.
Comparative Analysis
Compound | Key Functional Groups | Position of Cyclohexyl/Cyclohexylmethyl | Potential Functional Implications |
---|---|---|---|
6-(Cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione | Carbonyl at positions 2,4; NH at positions 1,3 | Cyclohexylmethyl directly at position 6 | Potentially selective for RT polymerase inhibition |
6-(Cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione | Additional amino group at position 6 | Cyclohexyl via amino group at position 6 | Additional H-bond donor/acceptor capability |
6-Cyclohexylmethyl-3-hydroxypyrimidine-2,4-dione | Hydroxyl at position 3 | Cyclohexylmethyl at position 6 | Dual inhibition of RT polymerase and RNase H |
6-Biphenylmethyl-3-hydroxypyrimidine-2,4-dione | Hydroxyl at position 3 | Biphenylmethyl at position 6 | Enhanced potency for RNase H inhibition |
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